molecular formula C20H25N5O3 B1300486 Ethyl 1-[5-[[(1-methylpyrrole-2-carbonyl)hydrazinylidene]methyl]pyridin-2-yl]piperidine-4-carboxylate

Ethyl 1-[5-[[(1-methylpyrrole-2-carbonyl)hydrazinylidene]methyl]pyridin-2-yl]piperidine-4-carboxylate

Cat. No.: B1300486
M. Wt: 383.4 g/mol
InChI Key: CQUUNVTXSDUOQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-[5-[[(1-methylpyrrole-2-carbonyl)hydrazinylidene]methyl]pyridin-2-yl]piperidine-4-carboxylate is a complex organic compound that features a combination of pyrrole, pyridine, and piperidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[5-[[(1-methylpyrrole-2-carbonyl)hydrazinylidene]methyl]pyridin-2-yl]piperidine-4-carboxylate typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized via the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Coupling Reactions: The pyrrole and pyridine rings are then coupled using a hydrazone formation reaction, where the carbonyl group of the pyrrole reacts with hydrazine to form a hydrazone linkage.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the reductive amination of a suitable precursor.

    Final Coupling and Esterification: The final step involves the coupling of the piperidine ring with the pyridine-pyrrole hydrazone intermediate, followed by esterification to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and piperidine rings.

    Reduction: Reduction reactions can occur at the hydrazone linkage and the pyridine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrrole, pyridine, and piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens for electrophilic substitution and organometallic reagents for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring can lead to the formation of pyrrole-2,5-dicarboxylic acid, while reduction of the hydrazone linkage can yield the corresponding amine.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific receptors or enzymes.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 1-[5-[[(1-methylpyrrole-2-carbonyl)hydrazinylidene]methyl]pyridin-2-yl]piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone linkage allows for reversible binding to active sites, while the pyrrole and pyridine rings can participate in π-π stacking interactions and hydrogen bonding. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-[5-[[(1-methylpyrrole-2-carbonyl)hydrazinylidene]methyl]pyridin-2-yl]piperidine-4-carboxylate: shares similarities with other compounds that contain pyrrole, pyridine, and piperidine rings, such as:

Uniqueness

The uniqueness of this compound lies in its combination of these three heterocyclic rings and the presence of the hydrazone linkage. This unique structure allows for a diverse range of chemical reactions and biological interactions, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H25N5O3

Molecular Weight

383.4 g/mol

IUPAC Name

ethyl 1-[5-[[(1-methylpyrrole-2-carbonyl)hydrazinylidene]methyl]pyridin-2-yl]piperidine-4-carboxylate

InChI

InChI=1S/C20H25N5O3/c1-3-28-20(27)16-8-11-25(12-9-16)18-7-6-15(13-21-18)14-22-23-19(26)17-5-4-10-24(17)2/h4-7,10,13-14,16H,3,8-9,11-12H2,1-2H3,(H,23,26)

InChI Key

CQUUNVTXSDUOQU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC=C(C=C2)C=NNC(=O)C3=CC=CN3C

Origin of Product

United States

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